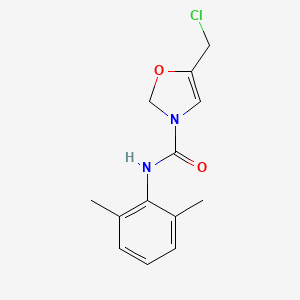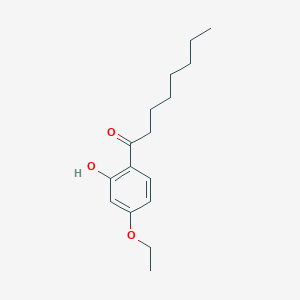
1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide is a metabolite of nicotine, specifically a glucuronide conjugate of trans-3-hydroxycotinine. It is formed in the body through the process of glucuronidation, where trans-3-hydroxycotinine is linked to glucuronic acid. This compound is primarily used as a biomarker for nicotine exposure and metabolism in both clinical and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide involves the glucuronidation of trans-3-hydroxycotinine. This reaction typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at physiological pH and temperature .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of trans-3-hydroxycotinine from biological samples, followed by enzymatic glucuronidation. The product is then purified using chromatographic techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and release of trans-3-hydroxycotinine .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzyme under physiological conditions.
Major Products:
Hydrolysis: Trans-3-hydroxycotinine and glucuronic acid.
Conjugation: this compound.
Applications De Recherche Scientifique
1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide is extensively used in various fields of scientific research:
Chemistry: As a standard for analytical methods to quantify nicotine metabolites.
Biology: To study nicotine metabolism and its effects on the body.
Medicine: As a biomarker for assessing nicotine exposure in smokers and individuals exposed to secondhand smoke.
Industry: In the development of smoking cessation therapies and nicotine addiction research.
Mécanisme D'action
The primary mechanism of action of 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide involves its formation through the glucuronidation of trans-3-hydroxycotinine. This process is catalyzed by the enzyme UGT, which transfers glucuronic acid from UDPGA to trans-3-hydroxycotinine. The resulting glucuronide conjugate is more water-soluble, facilitating its excretion from the body .
Comparaison Avec Des Composés Similaires
Cotinine: Another major metabolite of nicotine, often used as a biomarker for nicotine exposure.
Trans-3-Hydroxycotinine: The precursor to 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide, also used as a biomarker.
Nicotine N-oxide: A minor metabolite of nicotine.
Uniqueness: this compound is unique due to its glucuronide conjugation, which makes it more water-soluble and easier to excrete. This property is particularly useful in studies of nicotine metabolism and exposure, as it provides a reliable measure of nicotine intake and processing in the body .
Propriétés
Formule moléculaire |
C16H20N2O8 |
|---|---|
Poids moléculaire |
368.34 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O8/c1-18-9(19)5-8(10(18)7-3-2-4-17-6-7)25-16-13(22)11(20)12(21)14(26-16)15(23)24/h2-4,6,8,10-14,16,20-22H,5H2,1H3,(H,23,24)/t8-,10+,11-,12-,13+,14-,16+/m0/s1 |
Clé InChI |
DWNJMLRCVVYXSW-JJVUEWAPSA-N |
SMILES isomérique |
CN1[C@@H]([C@H](CC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3 |
SMILES canonique |
CN1C(C(CC1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


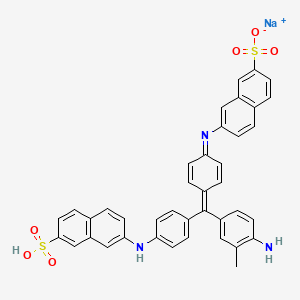


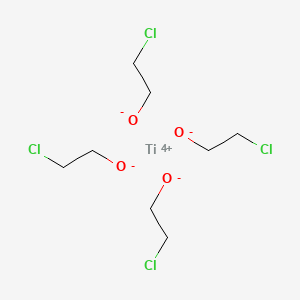

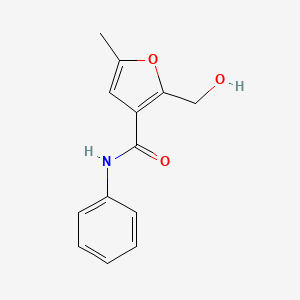

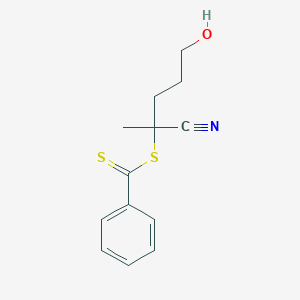

![(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B13817906.png)
![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)
